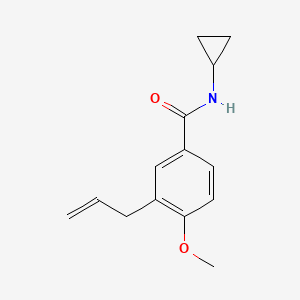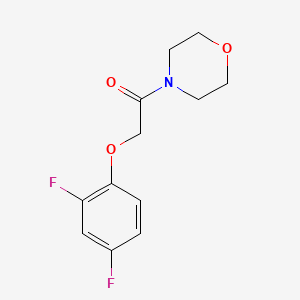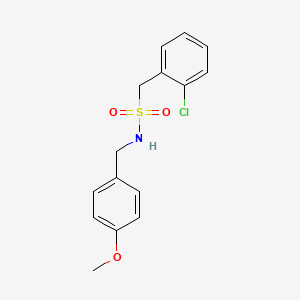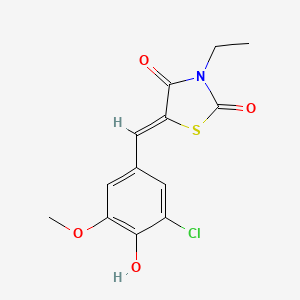![molecular formula C18H21NO2 B4556847 2-methyl-N-[3-(propan-2-yloxy)benzyl]benzamide](/img/structure/B4556847.png)
2-methyl-N-[3-(propan-2-yloxy)benzyl]benzamide
Übersicht
Beschreibung
2-methyl-N-[3-(propan-2-yloxy)benzyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2-methyl group and a 3-(propan-2-yloxy)benzyl group
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[3-(propan-2-yloxy)benzyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving benzamide derivatives.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals or materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-(propan-2-yloxy)benzyl]benzamide typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 3-(propan-2-yloxy)benzyl chloride, is prepared by reacting 3-hydroxybenzyl alcohol with isopropyl bromide in the presence of a base such as potassium carbonate.
Amidation Reaction: The benzyl intermediate is then reacted with 2-methylbenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N-[3-(propan-2-yloxy)benzyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, thiols, and amines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted benzamides
Wirkmechanismus
The mechanism of action of 2-methyl-N-[3-(propan-2-yloxy)benzyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors (GPCRs) and enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzylbenzamide: Lacks the 2-methyl and propan-2-yloxy groups, making it less sterically hindered and potentially less selective in its interactions.
2-methylbenzamide: Lacks the benzyl group, which may reduce its ability to interact with certain biological targets.
3-(propan-2-yloxy)benzylamine: Lacks the amide group, which can affect its chemical reactivity and biological activity.
Uniqueness
2-methyl-N-[3-(propan-2-yloxy)benzyl]benzamide is unique due to the combination of its substituents, which can enhance its selectivity and potency in various applications. The presence of the 2-methyl group and the propan-2-yloxybenzyl group can provide steric and electronic effects that influence its reactivity and interactions with biological targets.
Eigenschaften
IUPAC Name |
2-methyl-N-[(3-propan-2-yloxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(2)21-16-9-6-8-15(11-16)12-19-18(20)17-10-5-4-7-14(17)3/h4-11,13H,12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVXFDYMAZELBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC(=CC=C2)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-[3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate](/img/structure/B4556782.png)

![N-cycloheptyl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4556805.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4556817.png)
![N-(2-methoxyethyl)-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-propanamine](/img/structure/B4556821.png)

![2-[4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4556834.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4556839.png)

![N,N'-1,2-phenylenebis[3-(3,4-dimethoxyphenyl)acrylamide]](/img/structure/B4556852.png)
![4-{4-CHLORO-1-(3-CHLOROPHENYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER](/img/structure/B4556859.png)

